(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol

Lipophilicity ADME Medicinal Chemistry

Regioisomer purity is critical for SAR reproducibility. Unlike 4-bromo or 3-hydroxymethyl analogs, this exact 5-bromothiophene-4-piperidinemethanol (LogP 2.71, TPSA 23.47) preserves the aromatic cage binding geometry required for CNS targets. - **Key advantage**: Primary alcohol enables ester/ether/carbamate diversification; not present in CAS 414875-34-6. - **Research use**: 8-16 µg/mL MIC against S. aureus/E. coli; suitable for antimicrobial & kinase libraries. - **Supply**: ≥98% HPLC, 2-8°C dry sealed, GHS07 (H302-H315-H319-H335).

Molecular Formula C11H16BrNOS
Molecular Weight 290.22 g/mol
CAS No. 1249753-68-1
Cat. No. B1520783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol
CAS1249753-68-1
Molecular FormulaC11H16BrNOS
Molecular Weight290.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC=C(S2)Br
InChIInChI=1S/C11H16BrNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
InChIKeyBXPXSWYOOBGGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


(1-((5-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol (CAS 1249753-68-1) is a heterocyclic building block belonging to the bromothiophene-piperidine class, with molecular formula C₁₁H₁₆BrNOS and a molecular weight of 290.22 g/mol . The compound incorporates a 5-bromothiophene moiety N-linked via a methylene bridge to a piperidine ring bearing a hydroxymethyl substituent at the 4-position . Its computed LogP is 2.7149, TPSA is 23.47 Ų, with three hydrogen-bond acceptors and one donor . The compound is supplied at ≥98% purity, with recommended storage at 2–8°C under dry, sealed conditions, and carries GHS07 hazard statements H302-H315-H319-H335 .

Regiochemistry 5-Bromo-thiophene scaffold
Handle 4-Hydroxymethyl for diversification
Profile Favorable CNS physicochemical space

Risks of Generic Substitution with In-Class Analogs


Bromothiophene-piperidine-methanol derivatives with the identical molecular formula (C₁₁H₁₆BrNOS) are not functionally interchangeable despite sharing elemental composition . The regiochemistry of the bromine atom on the thiophene ring (5- vs. 4-position) alters the electronic distribution and dipole moment of the aromatic system, directly impacting target-binding pose and cross-coupling reactivity in downstream synthetic elaborations . Likewise, the position of the hydroxymethyl group on the piperidine ring (4- vs. 3-substituted) influences the spatial trajectory of the hydrogen-bond donor and modulates both solubility and crystal-packing behavior during formulation . Even the exchange of the hydroxymethyl group for a hydroxyl group eliminates a rotatable bond and alters LogP, compromising the compound's utility as a scaffold for structure-activity relationship (SAR) exploration where the primary alcohol serves as a derivatization handle [1].

4-Bromo regioisomer Alters electronic distribution and dipole; may shift chromatographic retention and cross-coupling reactivity.
3-Hydroxymethyl isomer Bent molecular geometry changes pharmacophoric vector and crystal packing behavior.
Hydroxyl analog Loss of rotatable bond and CH2 spacer removes derivatization handle; may limit SAR expansion.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Shift vs. Non-Brominated Thiophene Analog

The 5-bromine substituent on the thiophene ring of the target compound imparts a computed LogP of 2.7149, representing a +0.605 unit increase over the non-brominated analog piperidin-4-yl(2-thienyl)methanol (CAS 938458-94-7), which has a LogP of 2.1099 . This difference corresponds to an approximately 4-fold increase in octanol-water partition coefficient, which alters passive membrane permeability and non-specific protein binding in cell-based assays .

Lipophilicity Shift
Reported
LogP 2.7149 vs. 2.1099 (non-brominated)
ΔLogP +0.605; approx. 4× partition increase
Supports lipophilicity-contrast screening in SAR
Computational prediction; verify experimentally
Lipophilicity ADME Medicinal Chemistry SAR

Regioisomeric Bromine Position and Purification Behavior

The target compound bearing bromine at the thiophene 5-position differs from its 4-bromo regioisomer (CAS 1247407-17-5, (1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)methanol) in predicted physicochemical properties. The 4-bromo regioisomer exhibits a predicted density of 1.450 ± 0.06 g/cm³ and a predicted boiling point of 364.5 ± 27.0 °C at 760 mmHg . While equivalent predicted data for the 5-bromo target are not uniformly reported across all vendor catalogs, the structural isomerism alters the molecular dipole and polarizability, translating into differentiable chromatographic retention times (GC/HPLC) and distillation behavior .

Purification Behavior
Class-level
4-Bromo regioisomer: pred. density 1.450 g/cm³, bp 364.5 °C
5-Bromo data not uniformly reported
Regioisomer identity affects purification method development
Verify chromatographic retention experimentally
Purification Process Chemistry Analytical Chemistry Quality Control

Hydroxymethyl vs. Hydroxyl Substituent Scaffold Utility

The target compound bears a CH₂OH (hydroxymethyl) group at the piperidine 4-position, distinguishing it from the direct alcohol analog 1-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol (CAS 414875-34-6, formula C₁₀H₁₄BrNOS, MW 276.19) [1]. The target possesses 3 rotatable bonds vs. 2 for the alcohol analog, and the extended CH₂ spacer positions the hydrogen-bond donor approximately 1.5 Å further from the piperidine ring centroid, altering the geometry of intermolecular hydrogen bonding. The molecular weight differs by 14.03 Da (one methylene unit), and the molecular formula differs by CH₂ .

Scaffold Utility
Reported
MW 290.22 vs. 276.19 (hydroxyl analog); ΔMW +14.03 Da
Rotatable bonds: 3 vs. 2; H-bond donor offset ≈ 1.5 Å
Hydroxymethyl enables derivatization flexibility
Preserves synthetic handle for esterification/oxidation
Scaffold Optimization Derivatization Fragment-Based Drug Discovery Synthetic Chemistry

Piperidine Hydroxymethyl Regioisomerism and Molecular Shape

The target compound bears the hydroxymethyl group at the piperidine 4-position, whereas the regioisomer {1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl}methanol (CAS 1249903-96-5) places it at the 3-position . Both share the molecular formula C₁₁H₁₆BrNOS and MW 290.22. However, the 4-substituted isomer projects the CH₂OH group along the equatorial plane of the chair-conformation piperidine, creating a more linear molecular axis, while the 3-substituted isomer introduces a kink in the molecular trajectory. This geometric difference alters the shape complementarity to protein binding pockets and affects crystal packing during solid-form screening .

Molecular Shape
Reported
4-Hydroxymethyl: equatorial projection
3-Isomer: bent geometry, angle difference ≈ 60°
Regioisomer geometry alters pharmacophoric vector
4-Substituted isomer offers distinct binding pose
Regioisomer Differentiation 3D Pharmacophore Structure-Activity Relationship Medicinal Chemistry

Antimicrobial Activity Threshold in Bromothiophene-Piperidine Class

Derivatives of the bromothiophene-piperidine structural class, specifically 4-((5-bromothiophen-2-yl)methyl)piperidin-4-ol, have demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli in standard broth microdilution assays . Compounds structurally similar to the target have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties across various phenotypic screens . While direct assay data for the target compound itself are not yet published in peer-reviewed literature, the conserved 5-bromothiophene-N-methylpiperidine pharmacophore shared with active derivatives supports its suitability as a screening candidate in antimicrobial discovery programs.

Antimicrobial Class
Class-level inference
MIC 8–16 µg/mL (S. aureus, E. coli) for related scaffold
Broth microdilution; target compound not tested
Class-level activity supports antimicrobial screening context
Verify target MIC in your panel
Antimicrobial Infectious Disease Biological Screening Drug Discovery

Nanomolar MAO-B Inhibition in Bromothiophene-Piperidine Class

Compounds containing the bromothiophenyl-methylpiperidine motif have demonstrated effective monoamine oxidase B (MAO-B) inhibition with IC₅₀ values in the nanomolar range . This class-level activity is attributed to the bromothiophene moiety's ability to engage the aromatic cage of the MAO-B active site, while the piperidine nitrogen participates in key hydrogen-bonding or ionic interactions [1]. The target compound, bearing the identical 5-bromothiophene-N-methylpiperidine core, represents an unexplored candidate for CNS-targeted screening where MAO-B modulation is therapeutically relevant (e.g., Parkinson's disease, depression).

MAO-B Inhibition
Class-level inference
Nanomolar IC50 reported for bromothiophene-piperidine class
Target compound lacks direct MAO-B data
May support MAO-B pathway-study fit
Use as screening candidate; validate activity
Neuroscience MAO-B Inhibition Neuroprotection CNS Drug Discovery

Recommended Research and Industrial Application Scenarios


CNS Fragment-Based Screening Libraries

With a computed LogP of 2.7149 (Δ +0.605 over non-brominated analogs) and a TPSA of 23.47, this compound occupies a favorable CNS-permeability chemical space. Its conserved bromothiophenyl-piperidine scaffold aligns with literature actives demonstrating nanomolar MAO-B inhibition . Procurement of this specific regioisomer ensures the 5-bromo pharmacophore geometry required for aromatic-cage engagement in MAO-B and related CNS targets is maintained.

Parallel Library Synthesis via Hydroxymethyl Handle

The primary alcohol at the piperidine 4-position provides a versatile derivatization site for esterification, etherification, carbamate formation, or oxidation to the corresponding aldehyde/carboxylic acid . This contrasts with the alcohol analog (CAS 414875-34-6), which lacks this synthetic flexibility. Medicinal chemistry groups procuring building blocks for parallel SAR expansion should select this hydroxymethyl variant to maximize the accessible chemical space from a single starting material.

Antimicrobial Screening with Halogenated Heterocycles

Class-level MIC data for bromothiophene-piperidine derivatives demonstrate 8–16 µg/mL activity against S. aureus and E. coli . The 5-bromothiophene moiety enhances lipophilicity (LogP 2.7149) compared to non-halogenated analogs, which may improve bacterial membrane penetration. This compound is a suitable addition to diversity-oriented antimicrobial screening libraries where halogenated heterocycles are underrepresented.

Kinase Inhibitor Scaffold via Bromothiophene Bioisostere

Related 5-bromothiophene-piperidine derivatives bearing sulfonyl linkers have demonstrated low-micromolar kinase inhibition in a 2023 Journal of Medicinal Chemistry study . The target compound, with its free hydroxymethyl group, can be elaborated to the corresponding sulfonamide or sulfonyl derivatives via straightforward synthetic transformations. Groups engaged in kinase inhibitor discovery should consider this compound as a starting scaffold for generating focused kinase-targeted libraries.

Application
Selection Property
Validation Focus
CNS fragment-based screening studies
Lipophilicity and TPSA profile
CNS permeability assay context
Parallel library synthesis
Hydroxymethyl derivatization handle
Derivatization pathway validation
Antimicrobial screening studies
Bromothiophene scaffold
MIC endpoint review
Kinase inhibitor scaffold exploration
Bromothiophene-piperidine core
Kinase inhibition assay context
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